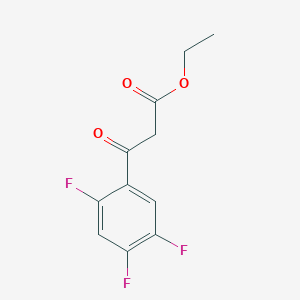
Ethyl 2,4,5-trifluorobenzoylacetate
Cat. No. B153913
Key on ui cas rn:
98349-24-7
M. Wt: 246.18 g/mol
InChI Key: OTCJYVJORKMTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06987199B2
Procedure details


To a stirred suspension of 125 mg of zinc dust in 5.0. of tetrahydrofuran was added 11.0 mg of methanesulfonic acid and the mixture was heated at reflux. To the mixture was added 200 mg of 2,4,5-trifluorobenzonitrile, and subsequently 276 mg of ethyl bromoacetate was added dropwise over 1 hour. After the completion of the addition, the mixture was stirred at reflux for further 0.5 hour. The reaction mixture was cooled to 0 to 10° C., 1. of 3N aqueous hydrochloric acid solution was added, and the mixture was slowly warmed to room temperature. The reaction solution was stirred for 2 hours. Tetrahydrofuran was removed by distillation under reduced pressure. The residue was extracted with ethyl acetate and purified by silica gel column chromatography (eluent: ethylacetate/n-hexane= 1/10, v/v) to give the title compound in a yield of 80% (250 mg).






Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
CS(O)(=O)=[O:3].[F:6][C:7]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:8]=1[C:9]#N.Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].Cl>[Zn].O1CCCC1>[F:6][C:7]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:8]=1[C:9]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)F
|
|
Name
|
|
|
Quantity
|
276 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Four
|
Name
|
|
|
Quantity
|
11 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for further 0.5 hour
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was slowly warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction solution was stirred for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Tetrahydrofuran was removed by distillation under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
